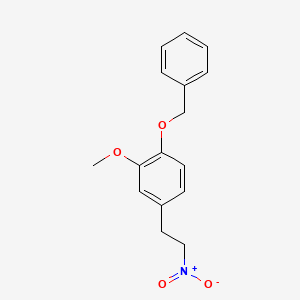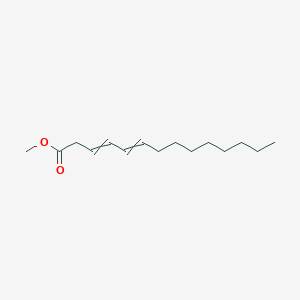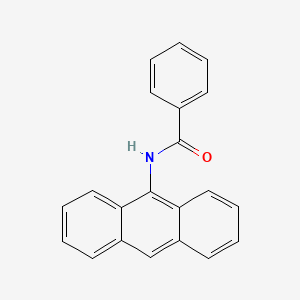
N-(Anthracen-9-YL)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Anthracen-9-YL)benzamide is an organic compound that features an anthracene moiety attached to a benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(Anthracen-9-YL)benzamide can be synthesized through the condensation of anthracene-9-carboxylic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Anthracen-9-YL)benzamide undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the benzamide group to a primary amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the anthracene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted anthracene derivatives.
Applications De Recherche Scientifique
N-(Anthracen-9-YL)benzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(Anthracen-9-YL)benzamide, particularly in its role as a ZNF207 inhibitor, involves the downregulation of stem-related genes. This compound hinders tumorigenesis and migration while promoting apoptosis in glioma cells. The molecular targets include ZNF207, which is crucial for maintaining the stemness of glioma cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Anthracen-9-ylmethyl)benzamide: Similar structure but with a methylene bridge between the anthracene and benzamide groups.
Anthracene-9-carboxylic acid: Precursor in the synthesis of N-(Anthracen-9-YL)benzamide.
Anthracene-9-ylphenyl derivatives: Used in OLEDs and other electronic applications.
Uniqueness
This compound stands out due to its combination of fluorescence properties and biological activity. Its ability to act as a ZNF207 inhibitor makes it a promising candidate for cancer research, particularly in targeting glioma cells .
Propriétés
Numéro CAS |
24672-75-1 |
|---|---|
Formule moléculaire |
C21H15NO |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
N-anthracen-9-ylbenzamide |
InChI |
InChI=1S/C21H15NO/c23-21(15-8-2-1-3-9-15)22-20-18-12-6-4-10-16(18)14-17-11-5-7-13-19(17)20/h1-14H,(H,22,23) |
Clé InChI |
MRGYEWYAVKQUEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



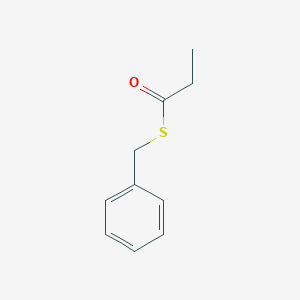

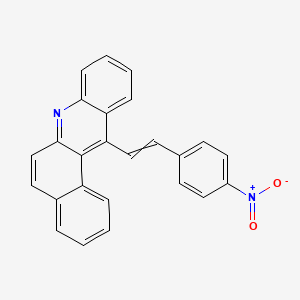

![4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14699813.png)
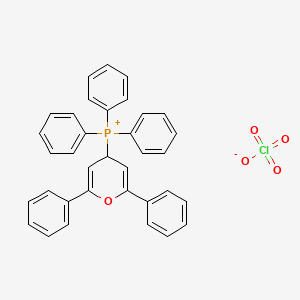
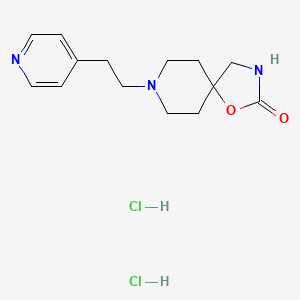
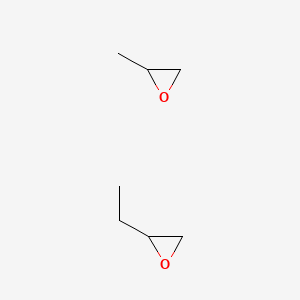
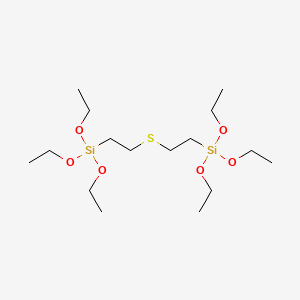

![1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea](/img/structure/B14699871.png)
